ethyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
Ethyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a fluorine atom at position 5 and ethyl and methyl groups at positions 1 and 3, respectively. The presence of these substituents imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 5-fluoro-1,3-dimethyl-1H-pyrazole with ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Ethyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The fluorine atom and the pyrazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with various biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1,3-dimethyl-1H-pyrazole: Lacks the ethylamine group but shares the core pyrazole structure.
Ethyl[(1H-pyrazol-4-yl)methyl]amine: Similar structure but without the fluorine and methyl groups.
1,3-Dimethyl-5-(methylthio)-1H-pyrazole: Contains a methylthio group instead of fluorine.
Uniqueness
Ethyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of both fluorine and ethylamine groups, which confer distinct chemical and biological properties. The combination of these substituents enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C8H14FN3 |
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Molecular Weight |
171.22 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C8H14FN3/c1-4-10-5-7-6(2)11-12(3)8(7)9/h10H,4-5H2,1-3H3 |
InChI Key |
BYRVACRNPIDCBK-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C(N(N=C1C)C)F |
Origin of Product |
United States |
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